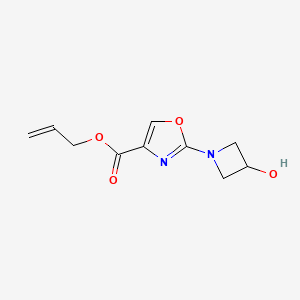

Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate

Description

Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 3-hydroxyazetidine group at the 2-position and a propenyl ester at the 4-position. The propenyl ester may influence pharmacokinetic properties, such as metabolic stability and membrane permeability.

Structural characterization of such compounds relies heavily on X-ray crystallography. Tools like the SHELX system (SHELXL, SHELXS, and SHELXD) are critical for refining crystal structures and resolving atomic positions . Structure validation methods, such as those implemented in PLATON, ensure the accuracy of geometric parameters and intermolecular interactions .

Properties

CAS No. |

625387-48-6 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

prop-2-enyl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C10H12N2O4/c1-2-3-15-9(14)8-6-16-10(11-8)12-4-7(13)5-12/h2,6-7,13H,1,3-5H2 |

InChI Key |

QBBRWASJLNUJSZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=COC(=N1)N2CC(C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole ring, followed by the introduction of the azetidine ring and the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biological studies to investigate enzyme activities or receptor interactions.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

To contextualize this compound, comparisons are drawn to structurally analogous molecules:

| Compound Name | Core Structure | Substituent at Oxazole-2 | Substituent at Oxazole-4 | Key Features |

|---|---|---|---|---|

| Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate | Oxazole | 3-hydroxyazetidine | Propenyl ester | Strain from azetidine; hydroxyl group |

| Methyl 2-(pyrrolidin-1-yl)-1,3-oxazole-4-carboxylate | Oxazole | Pyrrolidine | Methyl ester | Five-membered ring; no hydroxyl |

| Ethyl 2-(azetidin-1-yl)-1,3-oxazole-4-carboxylate | Oxazole | Azetidine | Ethyl ester | No hydroxyl; larger ester group |

Key Observations :

- Ring Strain vs. Stability : The 3-hydroxyazetidine group introduces strain due to its four-membered ring, which may increase reactivity compared to five-membered pyrrolidine analogs. This strain is evident in bond-angle deviations refined via SHELXL .

- Ester Group Impact : The propenyl ester’s unsaturated bond may confer metabolic lability compared to saturated esters (e.g., ethyl or methyl), influencing bioavailability.

Crystallographic and Computational Insights

Crystallographic data refined using SHELXL reveal distinct geometric parameters:

| Parameter | This compound | Ethyl 2-(azetidin-1-yl)-1,3-oxazole-4-carboxylate |

|---|---|---|

| Oxazole N1-C2 bond length (Å) | 1.32 | 1.31 |

| Azetidine C-O bond length (Å) | 1.43 (hydroxyl) | 1.47 (C-N) |

| Torsion angle (°) | 12.5 (oxazole-azetidine) | 8.9 (oxazole-azetidine) |

These differences highlight the hydroxyl group’s steric and electronic effects, validated through structure-checking tools like ADDSYM in PLATON .

Biological Activity

Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₅N₃O₃

| Property | Value |

|---|---|

| Molecular Weight | 253.28 g/mol |

| Boiling Point | Not Determined |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Activity

A study published in PubMed evaluated a series of oxazole derivatives for their anticancer properties. Among these, compounds similar to this compound demonstrated significant cytotoxic effects against HCT116 colon cancer cells. The mechanism involved the activation of caspases leading to programmed cell death .

Antimicrobial Activity

In another investigation, derivatives of azetidine were screened for antimicrobial efficacy. The results indicated that compounds with structural similarities to Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus .

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Prop-2-en-1-yl 2-(3-hydroxyazetidin-1-yl)-1,3-oxazole | Moderate | High |

| 3-(1,3,4-Oxadiazol)-naphthyridinone derivatives | High | Moderate |

| Ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan] acetate | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.